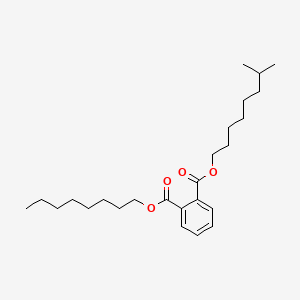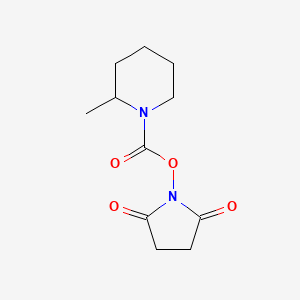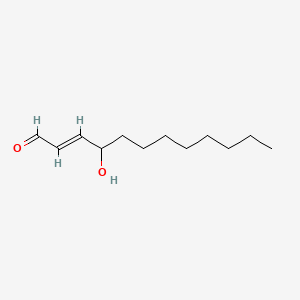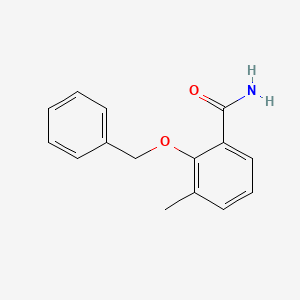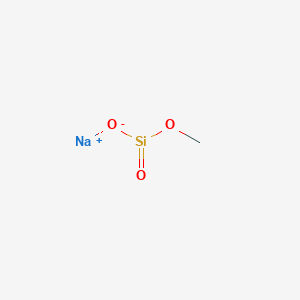
Silicic acid, methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, methyl ester, sodium salt: is a chemical compound that combines the properties of silicic acid, methyl ester, and sodium salt. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. It is a derivative of silicic acid, which is a compound of silicon, oxygen, and hydrogen. Silicic acid itself is regarded as the parent substance from which a large family of silicates, minerals, salts, and esters is derived .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silicic acid, methyl ester, sodium salt typically involves the reaction of silicic acid with methyl alcohol in the presence of a sodium catalyst. The process can be summarized in the following steps:
Hydrolysis: Silicic acid reacts with water in the presence of an acid to form silicic acid and a sodium salt.
Condensation: The silicic acid undergoes polycondensation to form a silica gel as the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the sol-gel process. This method is reliable for producing high-grade porous materials. The sol-gel process includes:
Hydrolysis: Sodium silicate reacts with water in the presence of an acid to form silicic acid and a sodium salt.
Polycondensation: The silicic acid undergoes polycondensation, resulting in the formation of a silica gel.
Chemical Reactions Analysis
Types of Reactions: Silicic acid, methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide.
Reduction: It can be reduced to form silicon hydrides.
Substitution: The compound can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like chlorotrimethylsilane and isopropanol are used for substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Various substituted silicic acid derivatives.
Scientific Research Applications
Chemistry: Silicic acid, methyl ester, sodium salt is used in the synthesis of various silicon-based materials and compounds. It is also employed in the preparation of silica aerogels, which have applications in thermal insulation, separation, coatings, optics, nuclear particle detection, sensing, and catalysis .
Biology and Medicine: The compound is studied for its potential biological and therapeutic effects. It has been associated with bone mineralization, collagen synthesis, and overall health of skin, hair, and nails. It is also explored for its potential in treating atherosclerosis and Alzheimer’s disease .
Industry: In industrial applications, this compound is used as a precursor for the production of silica-based materials. These materials are used in various high-tech engineering applications due to their exceptional properties such as high porosity, low thermal conductivity, and high optical transmittance .
Mechanism of Action
The mechanism of action of silicic acid, methyl ester, sodium salt involves its interaction with biological molecules and pathways. The compound releases ortho-silicic acid, which is the bioavailable form of silicon. Ortho-silicic acid is known to enhance collagen synthesis, promote bone mineralization, and improve the health of skin, hair, and nails. It also interacts with various molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Orthosilicic acid: A simpler form of silicic acid with similar biological effects.
Metasilicic acid: Another form of silicic acid with different structural properties.
Pyrosilicic acid: A compound with two silicon atoms and different reactivity.
Uniqueness: Silicic acid, methyl ester, sodium salt is unique due to its combination of properties from silicic acid, methyl ester, and sodium salt. This combination allows it to be used in a wide range of applications, from industrial production to biological research. Its ability to release bioavailable silicon makes it particularly valuable in medical and biological studies .
Properties
CAS No. |
9010-04-2 |
|---|---|
Molecular Formula |
CH3NaO3Si |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
sodium;methoxy-oxido-oxosilane |
InChI |
InChI=1S/CH3O3Si.Na/c1-4-5(2)3;/h1H3;/q-1;+1 |
InChI Key |
IPTWKAGKVLQBCO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




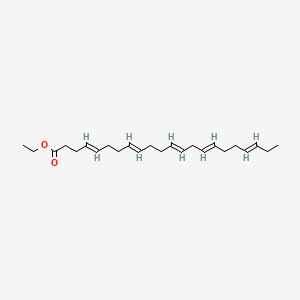
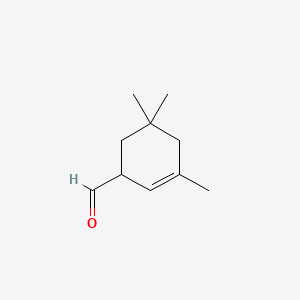
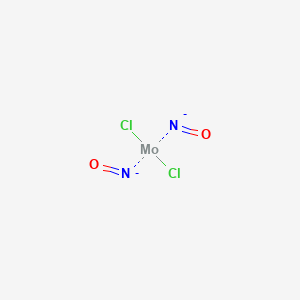

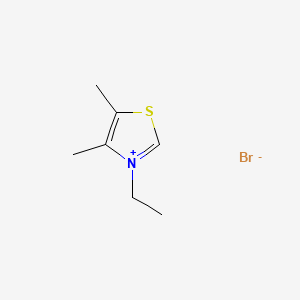
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
